n-[(Furan-3-yl)methyl]hydroxylamine
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Overview
Description
n-[(Furan-3-yl)methyl]hydroxylamine: is an organic compound featuring a furan ring attached to a hydroxylamine group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[(Furan-3-yl)methyl]hydroxylamine typically involves the reaction of furan derivatives with hydroxylamine. One common method is the reductive amination of furfural with hydroxylamine, which can be carried out under mild conditions. The reaction is often facilitated by the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: n-[(Furan-3-yl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted furan compounds .
Scientific Research Applications
Chemistry: n-[(Furan-3-yl)methyl]hydroxylamine is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry: The compound is utilized in the synthesis of specialty chemicals and intermediates, contributing to the production of pharmaceuticals, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of n-[(Furan-3-yl)methyl]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring may also participate in π-π interactions with aromatic residues in biological molecules, further influencing its activity .
Comparison with Similar Compounds
n-Methylhydroxylamine: Similar in structure but with a methyl group instead of a furan ring.
Hydroxylamine: The parent compound without any substituents.
Furfurylamine: Contains a furan ring but lacks the hydroxylamine group.
Uniqueness: n-[(Furan-3-yl)methyl]hydroxylamine is unique due to the presence of both a furan ring and a hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C5H7NO2 |
---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
N-(furan-3-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H7NO2/c7-6-3-5-1-2-8-4-5/h1-2,4,6-7H,3H2 |
InChI Key |
RONDPOWZPCVZTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1CNO |
Origin of Product |
United States |
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